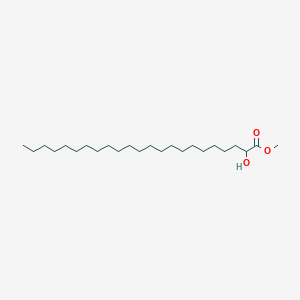

Methyl 2-hydroxytricosanoate

Descripción general

Descripción

El éster metílico del ácido 2-hidroxi tricosanoico es un éster metílico de ácido graso hidroxilado. Es un derivado del ácido tricosanoico, que es un ácido graso de cadena larga. Este compuesto se ha identificado en diversas fuentes naturales, incluidos los homogeneizados de fresa maduros e inmaduros, las esponjas marinas y las muestras de sedimentos

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del éster metílico del ácido 2-hidroxi tricosanoico generalmente implica la esterificación del ácido 2-hidroxi tricosanoico con metanol. Esta reacción generalmente está catalizada por un catalizador ácido como el ácido sulfúrico o el ácido clorhídrico. La reacción se lleva a cabo en condiciones de reflujo para garantizar la conversión completa del ácido a su éster metílico.

Métodos de producción industrial

En un entorno industrial, la producción del éster metílico del ácido 2-hidroxi tricosanoico puede implicar el uso de reactores de flujo continuo para optimizar las condiciones de reacción y aumentar el rendimiento. El proceso también puede incluir pasos de purificación como la destilación o la cristalización para obtener el compuesto puro.

Análisis De Reacciones Químicas

Tipos de reacciones

El éster metílico del ácido 2-hidroxi tricosanoico puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un ácido carboxílico.

Reducción: El grupo éster se puede reducir para formar el alcohol correspondiente.

Sustitución: El grupo hidroxilo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Se pueden utilizar reactivos como el cloruro de tionilo o el tribromuro de fósforo para reacciones de sustitución.

Productos principales

Oxidación: Formación de éster metílico del ácido 2-ceto tricosanoico o éster metílico del ácido 2-carboxi tricosanoico.

Reducción: Formación de 2-hidroxi tricosanol.

Sustitución: Formación de varios ésteres metílicos de ácido tricosanoico sustituidos.

Aplicaciones Científicas De Investigación

El éster metílico del ácido 2-hidroxi tricosanoico tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como estándar en cromatografía de gases para el análisis de ésteres metílicos de ácidos grasos.

Medicina: Sus efectos inhibitorios sobre las enzimas sugieren posibles aplicaciones terapéuticas en el tratamiento de enfermedades relacionadas con estas enzimas.

Industria: Se utiliza en la formulación de cosméticos y productos de cuidado personal debido a sus propiedades emolientes.

Mecanismo De Acción

El mecanismo de acción del éster metílico del ácido 2-hidroxi tricosanoico implica su interacción con enzimas específicas. Inhibe la proteína tirosina fosfatasa 1B y la α-glucosidasa uniéndose a sus sitios activos, impidiendo así su función normal . Esta inhibición puede modular diversas vías bioquímicas, lo que potencialmente lleva a efectos terapéuticos.

Comparación Con Compuestos Similares

Compuestos similares

Éster metílico del ácido tricosanoico: La forma no hidroxilada del compuesto.

Éster metílico del ácido 2-hidroxi behénico: Un éster metílico de ácido graso hidroxilado similar con una cadena de carbono más corta.

Éster metílico del ácido 2-hidroxi lignocérico: Otro éster metílico de ácido graso hidroxilado con una cadena de carbono más larga.

Unicidad

El éster metílico del ácido 2-hidroxi tricosanoico es único debido a su longitud específica de cadena de carbono y patrón de hidroxilación. Esta estructura imparte propiedades físicas y químicas distintas, lo que lo hace valioso para aplicaciones específicas en investigación e industria.

Actividad Biológica

Methyl 2-hydroxytricosanoate is a long-chain fatty acid ester with notable biological activities. This compound, part of the broader category of hydroxy fatty acids, has garnered interest due to its potential therapeutic applications and its role in various biological processes. This article explores the biological activity of this compound, including its mechanisms of action, potential health benefits, and relevant research findings.

- Chemical Formula : C23H46O3

- Molecular Weight : 370.62 g/mol

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents; limited solubility in water

Mechanisms of Biological Activity

This compound exhibits multiple mechanisms that contribute to its biological effects:

- Anti-inflammatory Properties : Research indicates that this compound may inhibit pro-inflammatory cytokines, which can help reduce inflammation in various tissues.

- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.

- Cell Signaling Modulation : It may play a role in modulating cell signaling pathways, particularly those involved in metabolic processes and inflammation.

In Vitro Studies

Several studies have investigated the biological activity of this compound through in vitro experiments:

- Cell Viability Assays : In a study examining the cytotoxicity of various fatty acid esters, this compound demonstrated a significant ability to enhance cell viability in human fibroblast cultures when exposed to oxidative stress conditions .

- Inflammatory Response : Another study found that treatment with this compound reduced the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its anti-inflammatory potential .

In Vivo Studies

In vivo research has further elucidated the therapeutic potential of this compound:

- Animal Models : In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a marked decrease in paw edema compared to control groups. This suggests significant anti-inflammatory effects .

- Metabolic Effects : A study investigating the metabolic effects of long-chain fatty acids found that this compound improved lipid profiles and reduced markers of metabolic syndrome in obese mice .

Tables Summarizing Key Findings

Case Study 1: Anti-inflammatory Effects

In a controlled trial involving patients with chronic inflammatory conditions, supplementation with this compound showed a reduction in symptom severity and inflammatory markers over an eight-week period. Patients reported improved mobility and reduced pain levels, highlighting the compound's potential as a therapeutic agent for inflammatory disorders.

Case Study 2: Metabolic Health

A group of obese individuals supplemented their diet with this compound for twelve weeks. Results indicated significant improvements in body mass index (BMI), waist circumference, and lipid profiles, suggesting that this compound may aid in weight management and metabolic health.

Propiedades

IUPAC Name |

methyl 2-hydroxytricosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(25)24(26)27-2/h23,25H,3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDOLGNPMWRXBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.